molecular formula C6H3F4N B1582870 2,3,4,6-Tetrafluoroaniline CAS No. 363-73-5

2,3,4,6-Tetrafluoroaniline

Cat. No. B1582870
M. Wt: 165.09 g/mol
InChI Key: SBYRHTZJKKWEMP-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

A stirred solution of 2,3,4,6-tetrafluoroaniline (50 g, 0.30 mole) in benzene (236.6 g, 3.03 mole) was heated under reflux. During a 45 minute period, t-butyl nitrite (46.8 g, 0.455 mole) was added to the reaction mixture. After complete addition the mixture was heated at reflux for 23/4 hours. n-Heptane (1 l) was added, and the solvent was distilled from the reaction flask until a head temperature of 101° was reached. The pot residue was cooled and subjected to column chromatography on silica gel, elution first with n-heptane, then toluene, to give 2,3,4,6-tetrafluoro-[1,1'-biphenyl] (mp, 89°-90°).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
236.6 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1N.[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N(OC(C)(C)C)=O>CCCCCCC>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1F)F)F
Name
Quantity
236.6 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
46.8 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23/4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled from the reaction flask until a head temperature of 101°
TEMPERATURE
Type
TEMPERATURE
Details
The pot residue was cooled
WASH
Type
WASH
Details
subjected to column chromatography on silica gel, elution first with n-heptane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1F)F)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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